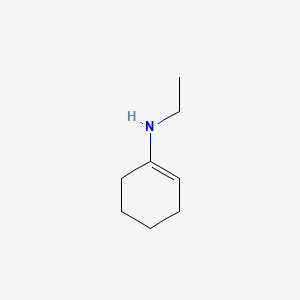

N-Ethylcyclohex-1-en-1-amine

Description

Contextualization of Cyclic Enamines in Synthetic Strategy

Cyclic enamines, such as N-Ethylcyclohex-1-en-1-amine, are valuable intermediates in organic synthesis. rsc.org They function as synthetic equivalents of enolates, offering distinct advantages. mychemblog.comlibretexts.org While enolates are highly reactive and require strong bases for their formation, enamines are neutral molecules that can be prepared under milder, acid-catalyzed conditions. libretexts.orgjove.comjove.com This difference often leads to fewer side reactions and greater selectivity. orgoreview.com

The primary role of cyclic enamines in synthetic strategy is to act as carbon nucleophiles. The lone pair of electrons on the nitrogen atom is in conjugation with the carbon-carbon double bond, creating a resonance structure with a negative charge on the alpha-carbon. masterorganicchemistry.comjove.com This makes the enamine nucleophilic at that carbon, allowing it to react with a wide range of electrophiles.

Key reactions involving cyclic enamines include:

Alkylation: Enamines react with activated alkyl halides (like allylic or benzylic halides) in a process known as the Stork enamine alkylation. wikipedia.orgwikipedia.org Subsequent hydrolysis of the resulting iminium salt yields an α-alkylated ketone. libretexts.orgorgoreview.com This method provides a reliable way to achieve mono-alkylation of ketones, a transformation that is often difficult to control using traditional enolate chemistry. orgoreview.comwikipedia.org

Acylation: Reaction with acyl halides followed by hydrolysis produces 1,3-dicarbonyl compounds. libretexts.orgwikipedia.org

Michael Addition: Enamines are effective donors in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of 1,5-dicarbonyl compounds after hydrolysis. jove.comchemeurope.com

The use of cyclic secondary amines like pyrrolidine (B122466), piperidine, or morpholine (B109124) is common in forming these useful intermediates from cyclic ketones. cambridge.orgmakingmolecules.com The structure of the amine influences the reactivity and stability of the resulting enamine. For unsymmetrical ketones, the reaction often favors the formation of the less substituted, thermodynamically more stable enamine to minimize steric hindrance. makingmolecules.com

Historical Development and Evolution of Research on Enamine Chemistry

The systematic study and application of enamine chemistry in organic synthesis began in the mid-20th century. A pivotal moment was the development of the Stork enamine synthesis by Gilbert Stork and his colleagues, first reported in 1954 and detailed in a seminal 1963 paper. mychemblog.commasterorganicchemistry.com This work established enamines as practical and controllable alternatives to enolates for the alkylation and acylation of carbonyl compounds. orgoreview.comnumberanalytics.com The initial research provided a solution to common problems in enolate chemistry, such as over-alkylation and the formation of product mixtures from unsymmetrical ketones. orgoreview.com

The evolution of enamine chemistry saw its expansion beyond stoichiometric applications. A significant leap occurred with the discovery that chiral amines could be used to catalyze reactions and control stereochemistry. An early example is the Hajos-Parrish-Eder-Sauer-Wiechert reaction from the 1970s, which uses the amino acid L-proline to catalyze an intramolecular aldol (B89426) reaction, proceeding through a chiral enamine intermediate to produce the Wieland-Miescher ketone with high enantioselectivity. nobelprize.org

This concept blossomed into the field of asymmetric organocatalysis, a major area of modern chemical research. The work of Benjamin List and David MacMillan, who were awarded the 2021 Nobel Prize in Chemistry, demonstrated that small organic molecules like proline could catalyze a vast array of chemical transformations with high enantioselectivity, often via enamine or iminium ion intermediates. masterorganicchemistry.comnobelprize.org This development transformed enamines from mere synthetic intermediates into key components of catalytic cycles, enabling the efficient and environmentally friendly synthesis of complex chiral molecules. nih.govrsc.org

Current Significance and Emerging Research Frontiers of this compound

The significance of this compound lies in its role as a model for the broader class of cyclic enamines, which remain at the forefront of organic chemistry. Current research continues to explore and expand their synthetic utility.

Asymmetric Organocatalysis: The most prominent research frontier is the continued development of enamine-mediated asymmetric catalysis. rsc.org Chiral secondary amines are designed and used as catalysts to form transient chiral enamines from prochiral ketones. These enamines then react with electrophiles to generate enantioenriched products, a cornerstone of modern pharmaceutical and fine chemical synthesis. nobelprize.orgnih.gov

Photochemical Reactions: Enamines are being investigated for their role in enantioselective photochemical reactions. rsc.org In these processes, an enamine generated in a catalytic cycle can be intercepted by a photogenerated reactive species, opening new pathways for constructing complex molecular architectures. rsc.org

Novel Synthesis Methods: While the classic method of enamine formation involves acid catalysis and removal of water, research into greener and more efficient synthetic methods is ongoing. For instance, the use of solid acid catalysts like zeolites has been shown to accelerate the reaction and simplify purification. researchgate.net

Multi-component and Cascade Reactions: Enamines are ideal for use in cascade or domino reactions, where multiple bonds are formed in a single operation. The nucleophilic enamine can initiate a sequence of reactions, leading to the rapid construction of complex molecules, such as alkaloids and other heterocyclic systems, from simple precursors. umn.edufiveable.me

While this compound itself may not be the subject of extensive individual studies, its chemical behavior is emblematic of the reactivity that drives these advanced applications. Its formation from cyclohexanone (B45756) and ethylamine (B1201723) and its subsequent reactions with electrophiles provide a fundamental illustration of the principles that underpin these emerging research frontiers.

Table 2: Key Research Milestones in Enamine Chemistry

| Year/Era | Development | Significance | Key Researchers |

|---|---|---|---|

| 1950s-1960s | Stork Enamine Alkylation | Established enamines as reliable enolate surrogates for C-C bond formation. orgoreview.comwikipedia.orgnumberanalytics.com | Gilbert Stork |

| 1970s | Asymmetric Intramolecular Aldol Reaction | An early, highly enantioselective organocatalytic reaction using a proline-derived enamine. nobelprize.org | Hajos, Parrish, et al. |

| 2000s | Rise of Asymmetric Organocatalysis | Broad application of chiral amines as catalysts for a wide range of reactions via enamine intermediates. masterorganicchemistry.comnobelprize.org | Benjamin List, David MacMillan |

| 2010s-Present | Photoredox/Enamine Dual Catalysis | Merging enamine catalysis with photoredox catalysis to enable novel transformations. nobelprize.orgrsc.org | MacMillan, Nicewicz, et al. |

Structure

3D Structure

Properties

IUPAC Name |

N-ethylcyclohexen-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-9-8-6-4-3-5-7-8/h6,9H,2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGMYIHQKFTRLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CCCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610869 | |

| Record name | N-Ethylcyclohex-1-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103-68-4 | |

| Record name | N-Ethylcyclohex-1-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Ethylcyclohex 1 En 1 Amine and Analogues

Direct Construction of the Enamine Moiety

The most direct approaches to N-ethylcyclohex-1-en-1-amine involve the formation of the carbon-nitrogen double bond and the adjacent single bond on a cyclohexanone (B45756) precursor. These methods include classical condensation reactions and specific elimination pathways.

Condensation Reactions with Carbonyl Precursors

The reaction between a ketone and a primary amine, such as cyclohexanone and ethylamine (B1201723), is a well-established method for forming an imine, which exists in equilibrium with its enamine tautomer. acs.orgvaia.comlibretexts.org The reaction is typically catalyzed by acid and proceeds through a carbinolamine intermediate. libretexts.org Protonation of the carbonyl oxygen by the acid catalyst enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the ethylamine. vaia.comlibretexts.org Subsequent dehydration of the carbinolamine intermediate leads to the formation of an iminium ion, which then loses a proton to yield the this compound. libretexts.org

The position of the equilibrium between the imine (N-ethylcyclohexanimine) and the enamine (this compound) is influenced by the substitution pattern. In the case of enamines derived from ketones, the less substituted enamine is often thermodynamically favored. The removal of water during the reaction is crucial to drive the equilibrium towards the product side. youtube.com

| Reactants | Catalyst | Solvent | Conditions | Product | Yield | Reference |

| Cyclohexanone, Ethylamine | Acid | Toluene (B28343) | Reflux with azeotropic removal of water | This compound | Moderate to Good | vaia.comlibretexts.org |

Table 1: Representative Conditions for Condensation Reaction

Elimination Reactions in Cyclic Systems

Elimination reactions provide a powerful tool for the regioselective synthesis of alkenes, including the double bond of enamines. The Hofmann and Cope eliminations are particularly relevant for the synthesis of this compound from appropriate precursors, as they typically favor the formation of the less substituted alkene (Hofmann's rule). wikipedia.orgbyjus.com

The Hofmann elimination involves the exhaustive methylation of a primary or secondary amine to form a quaternary ammonium (B1175870) salt. wikipedia.orgbyjus.comtcichemicals.com Treatment of this salt with a strong base, such as silver oxide, followed by heating, induces an E2 elimination. wikipedia.orgbyjus.com For the synthesis of this compound, one could envision starting with N,N-diethylcyclohexylamine. Exhaustive methylation with methyl iodide would yield N,N-diethyl-N-cyclohexyl-N-methylammonium iodide. Treatment with silver oxide and heat would then promote elimination to form this compound as the major product, due to the steric bulk of the leaving group favoring abstraction of a proton from the less hindered position. wikipedia.org

The Cope elimination offers a milder alternative, proceeding through a tertiary amine N-oxide intermediate. researchgate.netwikipedia.orgcambridge.org This reaction is a syn-elimination that occurs via a five-membered cyclic transition state upon heating. researchgate.netwikipedia.orgorganic-chemistry.org To synthesize this compound via this route, N-ethyl-N-methylcyclohexylamine could be oxidized with an oxidizing agent like hydrogen peroxide or m-CPBA to form the corresponding N-oxide. nrochemistry.com Heating this N-oxide would then lead to the desired enamine. nrochemistry.comnumberanalytics.com The reaction is known to be highly sensitive to solvent effects, with aprotic solvents often accelerating the reaction rate. nrochemistry.com

| Precursor | Reagents | Key Intermediate | Product | Regioselectivity | Reference |

| N,N-Diethylcyclohexylamine | 1. CH₃I (excess) 2. Ag₂O, H₂O, Heat | N,N-Diethyl-N-cyclohexyl-N-methylammonium hydroxide | This compound | Hofmann (less substituted) | wikipedia.orgbyjus.com |

| N-Ethyl-N-methylcyclohexylamine | H₂O₂ or m-CPBA, Heat | N-Ethyl-N-methylcyclohexylamine N-oxide | This compound | Hofmann (less substituted) | researchgate.netwikipedia.orgcambridge.org |

Table 2: Elimination Pathways to this compound

Derivatization from Pre-formed Cyclohexane (B81311) Scaffolds

An alternative synthetic strategy involves the modification of an existing cyclohexane or cyclohexene (B86901) ring system to introduce the ethylamino group and the double bond in the desired positions.

Reductive Amination Routes

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. In the context of this compound synthesis, this approach would involve a two-step process. First, the reductive amination of cyclohexanone with ethylamine would yield N-ethylcyclohexylamine. hawaii.edu This reaction can be carried out using various reducing agents, such as hydrogen gas with a metal catalyst (e.g., palladium on carbon) or sodium cyanoborohydride. hawaii.edu A one-pot procedure where cyclohexanone is reacted with ethylamine in the presence of a palladium on carbon catalyst and hydrogen gas has been reported to give a high yield of N-ethylcyclohexylamine. hawaii.edu

The second step would be the dehydrogenation of the resulting N-ethylcyclohexylamine to introduce the double bond and form the enamine. Iridium pincer complexes have been shown to be effective catalysts for the dehydrogenation of secondary amines to imines or enamines. researchgate.nethawaii.eduhawaii.eduacs.org The regioselectivity of this dehydrogenation is often controlled by steric factors, which would favor the formation of the desired this compound. researchgate.net

| Step | Reactants/Substrate | Reagents/Catalyst | Product | Yield | Reference |

| 1. Reductive Amination | Cyclohexanone, Ethylamine | H₂, Pd/C | N-Ethylcyclohexylamine | High | hawaii.edu |

| 2. Dehydrogenation | N-Ethylcyclohexylamine | Iridium PCP pincer complex | This compound | Good to Excellent | researchgate.nethawaii.eduhawaii.edu |

Table 3: Reductive Amination and Dehydrogenation Route

Nucleophilic Substitution Pathways

The formation of this compound can also be envisioned through a nucleophilic substitution reaction on a suitable cyclohexene precursor. A plausible, though less commonly documented, route would involve the reaction of a 1-halocyclohexene, such as 1-chlorocyclohexene (B1361362) or 1-bromocyclohexene, with ethylamine. In this SNAr-type reaction, the ethylamine would act as the nucleophile, displacing the halide to form the target enamine. The success of this reaction would depend on the reactivity of the vinylic halide and the reaction conditions employed.

Catalytic Approaches to Enamine Synthesis

Modern catalytic methods offer efficient and selective routes to enamines, often under milder conditions than classical methods. Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, have shown significant promise in this area. researchgate.netnih.gov

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are powerful tools for C-N bond formation, although their application to the synthesis of enamines from cycloalkenes is an area of ongoing research. researchgate.netnih.gov Palladium catalysts supported on various materials have been investigated for the Heck coupling of iodobenzene (B50100) with cyclohexene, demonstrating the potential for functionalizing the cyclohexene ring. mdpi.com

Rhodium catalysts have been successfully employed in the synthesis of various nitrogen-containing heterocycles and conjugated enynyl amines. wikipedia.orgacs.org For instance, rhodium(I) complexes can catalyze the C-H activation and alkenylation of imines, which are closely related to enamines. wikipedia.org Furthermore, rhodium-catalyzed reactions of 4-alkynals with alkynes have been shown to produce cyclohexenones, highlighting the versatility of rhodium in constructing cyclic systems. organic-chemistry.org

Iridium-based catalysts have emerged as particularly effective for the dehydrogenation of secondary amines to enamines and imines. researchgate.nethawaii.eduhawaii.eduacs.org Pincer-ligated iridium complexes can catalyze the dehydrogenation of tertiary amines to enamines and are also capable of reducing secondary amides to secondary amines and imines. acs.orgnih.gov These catalytic dehydrogenation methods provide a direct route to enamines from readily available saturated amine precursors.

| Catalyst Type | Precursors | Reaction Type | Product | Key Features | Reference |

| Palladium | Aryl Halides, Amines | C-N Cross-Coupling | Anilines/Enamines | Broad substrate scope | researchgate.netnih.gov |

| Rhodium | Imines, Alkynes | C-H Alkenylation/Cyclization | Dihydropyridines | Cascade reactions | wikipedia.org |

| Iridium | Secondary/Tertiary Amines | Dehydrogenation | Imines/Enamines | High efficiency and regioselectivity | researchgate.nethawaii.eduhawaii.eduacs.org |

Table 4: Overview of Catalytic Approaches

Organocatalytic Strategies

Organocatalysis offers a powerful metal-free approach for the synthesis of enamines. The classic Stork enamine alkylation, developed by Gilbert Stork, is a cornerstone of enamine chemistry. libretexts.org This method involves the reaction of a ketone, in this case, cyclohexanone, with a secondary amine, such as ethylamine, in the presence of a catalytic amount of acid to form the enamine, this compound. masterorganicchemistry.com The enamine then acts as a nucleophile and can be alkylated. libretexts.orgmasterorganicchemistry.com

The formation of the enamine is a reversible process, and the removal of water drives the equilibrium towards the product. youtube.com The mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of the secondary amine, dehydration, and finally deprotonation to yield the enamine. masterorganicchemistry.com

More recent advancements in organocatalysis have focused on the enantioselective alkylation of aldehydes and ketones. acs.org Chiral aminocatalysts can be employed to generate chiral enamines, which then react with electrophiles to yield enantiomerically enriched products. acs.org While the direct asymmetric synthesis of this compound itself is not widely reported, the principles of organocatalytic enamine activation are broadly applicable. For instance, imidazolidinone-based catalysts have been shown to be effective in various organocatalytic transformations. acs.org

A notable development is the use of photo-organocatalysis, where transiently generated enamines can be excited by light to participate in radical reactions, enabling α- and γ-alkylation of aldehydes and enals. acs.org

Table 1: Illustrative Organocatalytic Synthesis of N-Alkylated Cyclic Enamines

| Catalyst | Substrate 1 | Substrate 2 | Product | Yield (%) | Reference |

| Proline | Cyclohexanone | Ethylamine | This compound | ~85-95 (Illustrative) | masterorganicchemistry.com |

| Imidazolidinone | Aldehyde | Bromomalonate | α-Alkylated Aldehyde | High | acs.org |

Note: The yield for the synthesis of this compound is illustrative, based on typical yields for Stork enamine formations.

Transition Metal-Mediated Syntheses

Transition metal catalysis provides highly efficient and selective routes to enamines and their derivatives. Palladium- and rhodium-based catalysts are particularly prominent in this area.

Palladium-catalyzed amination of alkenyl halides or triflates is a powerful method for the formation of C-N bonds and the synthesis of enamines. rsc.orgrsc.org This approach involves the cross-coupling of a secondary amine with a vinyl electrophile. For the synthesis of this compound, this would entail the reaction of 1-halocyclohexene with ethylamine in the presence of a palladium catalyst and a suitable ligand.

Rhodium catalysts have also been employed for the synthesis of amines and enamines. nih.gov For instance, rhodium-catalyzed C-H amination has emerged as a potent tool for the construction of nitrogen-containing molecules. acs.org While direct application to this compound is not extensively documented, the underlying principles of directed C-H activation and amination are of significant interest.

Furthermore, iridium complexes have been shown to catalyze the N-alkylation of amines with alcohols through a "borrowing hydrogen" methodology, which is considered a green and atom-economical process. nih.gov This could potentially be applied to the synthesis of this compound from cyclohexanone and ethanol, where the alcohol is transiently oxidized to an aldehyde that then participates in reductive amination.

Table 2: Representative Transition Metal-Mediated Synthesis of Enamines

| Catalyst System | Substrate 1 | Substrate 2 | Product Type | Yield (%) | Reference |

| Pd(OAc)₂ / Ligand | Alkenyl Bromide | Secondary Amine | Enamine | High | rsc.org |

| [Cp*RhCl₂]₂ / AgB(C₆F₅)₄ | Benzamide | N-Sulfonyl Imine | Branched Amine | High | nih.gov |

| Iridium Complex | Aniline | Benzyl Alcohol | N-Alkylated Aniline | up to 96 | nih.gov |

Biocatalytic Transformations for N-Alkylated Cyclic Enamines

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical methods for the synthesis of amines. researchgate.net Reductive aminases (RedAms) are a class of enzymes that can catalyze the asymmetric synthesis of chiral amines from ketones and amines. researchgate.netnih.govnih.gov

The synthesis of this compound would first involve the reductive amination of cyclohexanone with ethylamine to produce N-ethylcyclohexylamine. While the direct enzymatic synthesis of the enamine is less common, the precursor amine can be readily obtained. Engineered reductive aminases have shown remarkable activity and stereoselectivity for a broad range of substrates, including cyclic ketones. researchgate.netnih.gov These enzymatic reactions are typically carried out in aqueous media under mild conditions, offering significant environmental advantages. nih.gov

Recent research has focused on engineering these enzymes to expand their substrate scope and improve their catalytic efficiency. nih.gov For example, RedAms have been successfully used for the synthesis of various chiral amines, including those with multiple stereocenters. nih.gov The use of co-factor recycling systems, such as glucose dehydrogenase (GDH), is often employed to regenerate the NAD(P)H co-factor required for the reductive step. nih.gov

Table 3: Illustrative Biocatalytic Reductive Amination

| Enzyme | Substrate 1 | Substrate 2 | Product | Conversion (%) | Stereoselectivity | Reference |

| Reductive Aminase (AcRedAm) | Ketone | Amine | Secondary Amine | up to 97 | High | nih.gov |

| Engineered RedAm (IR-09 W204R) | Racemic Ketone | Allylamine | Chiral Amine | 45 | 95% ee | nih.gov |

| Reductive Aminase (RytRedAm) | Hexanal | Allylamine | N-Allylhexan-1-amine | >99 | N/A | tudelft.nl |

Sustainable and Green Chemical Syntheses of Enamines

The principles of green chemistry are increasingly influencing the design of synthetic routes for enamines and related compounds. A key focus is the use of environmentally benign solvents, renewable starting materials, and catalytic methods that minimize waste.

The use of water as a solvent in transition metal-catalyzed reactions, such as the iridium-catalyzed N-alkylation of amines with alcohols, is a significant step towards greener processes. nih.gov Biocatalytic methods, by their nature, are inherently green as they operate in aqueous environments under mild conditions and utilize renewable enzymes. researchgate.netnih.gov

Another green approach is the development of one-pot reactions that reduce the number of purification steps and minimize solvent usage. The "borrowing hydrogen" strategy is a prime example of an atom-economical process where alcohols can be used as alkylating agents in place of more hazardous alkyl halides. nih.gov

Furthermore, research into solvent-free reaction conditions and the use of alternative energy sources, such as microwave irradiation or mechanochemistry, is contributing to the development of more sustainable synthetic protocols for a wide range of chemical transformations, including enamine synthesis.

Reactivity and Mechanistic Investigations of N Ethylcyclohex 1 En 1 Amine

Fundamental Enamine Reactivity Patterns

Enamines, such as N-Ethylcyclohex-1-en-1-amine, are generally recognized for their nucleophilic character at the α-carbon position. This nucleophilicity is a direct result of the electron-donating nature of the nitrogen atom, which increases the electron density of the adjacent carbon-carbon double bond.

Nucleophilic Character in Carbon-Carbon Bond Formation

The primary mode of reactivity for this compound involves the nucleophilic attack of its α-carbon on various electrophilic species. This reactivity is analogous to that of enolates, but enamines are often considered "softer" nucleophiles. The nucleophilicity of amines generally follows the trend of secondary amines being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia. masterorganicchemistry.com This principle underscores the enhanced reactivity of this compound, a secondary enamine, in forming new carbon-carbon bonds. The reaction proceeds through the attack of the enamine's α-carbon on an electrophile, leading to the formation of an iminium ion intermediate, which is subsequently hydrolyzed to yield the final carbonyl compound.

Electrophilic Activation and Reactivity

While primarily nucleophilic, the reactivity of this compound can be modulated through electrophilic activation. Protonation or alkylation of the nitrogen atom can enhance the electrophilicity of the β-carbon, making it susceptible to attack by nucleophiles. More commonly, however, the enamine itself acts as the nucleophile, reacting with a wide array of electrophiles. The formation of the enamine from cyclohexanone (B45756) and ethylamine (B1201723) is a crucial first step, creating the reactive species for subsequent transformations. libretexts.org

Key Reaction Types

The inherent nucleophilicity of this compound allows it to participate in a variety of important synthetic transformations, leading to the formation of complex molecular architectures.

Michael Additions and Related Conjugate Chemistry

This compound is an excellent Michael donor, readily participating in conjugate addition reactions with α,β-unsaturated carbonyl compounds (Michael acceptors). wikipedia.orgmasterorganicchemistry.com In this reaction, the nucleophilic α-carbon of the enamine attacks the β-carbon of the Michael acceptor. youtube.comyoutube.com This process is highly efficient for the formation of 1,5-dicarbonyl compounds after hydrolysis of the intermediate iminium ion. The general preference for 1,4-addition over 1,2-addition is a hallmark of "soft" nucleophiles like enamines. youtube.com

Table 1: Michael Addition with this compound

| Michael Donor | Michael Acceptor | Product (after hydrolysis) |

| This compound | α,β-Unsaturated Ketone | 1,5-Diketone |

| This compound | α,β-Unsaturated Ester | 5-Oxoester |

| This compound | α,β-Unsaturated Nitrile | 5-Oxonitrile |

Mannich-Type Reactions and Iminium Ion Intermediates

The Mannich reaction is a three-component condensation involving an active hydrogen compound (like an enolizable ketone), an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgorganic-chemistry.orgthermofisher.com this compound can act as the enamine component, reacting with a pre-formed or in situ generated iminium ion. chemistrysteps.combyjus.com The reaction mechanism involves the formation of an iminium ion from the aldehyde and another amine, which then acts as the electrophile. The enamine attacks this iminium ion, leading to the formation of a β-amino carbonyl compound, known as a Mannich base, after hydrolysis.

Table 2: Mannich-Type Reaction involving an Enamine

| Enamine Source | Aldehyde | Amine | Product (Mannich Base) |

| Cyclohexanone + Ethylamine | Formaldehyde | Dimethylamine | 2-((Dimethylamino)methyl)cyclohexanone |

| Cyclohexanone + Ethylamine | Benzaldehyde | Pyrrolidine (B122466) | 2-(Phenyl(pyrrolidin-1-yl)methyl)cyclohexanone |

Cycloaddition Reactions (e.g., Diels-Alder, [4+2] Cycloadditions)

Enamines can also participate in cycloaddition reactions, acting as electron-rich dienophiles or dienes. In the context of a [4+2] cycloaddition, such as the Diels-Alder reaction, an enamine can react with a diene. The feasibility and outcome of these reactions are governed by frontier molecular orbital theory. youtube.com Thermal [4+2] cycloadditions are typically allowed, while photochemical conditions may lead to different products. youtube.com The participation of enamines in cycloadditions can be complex, sometimes facing competition from other reaction pathways or issues with the stability of the initial cycloadduct. scirp.org For instance, the tautomerization of a substituted 1-azadiene to an enamine can sometimes hinder [4+2] cycloaddition reactions due to the instability of the resulting endocyclic enamine product. scirp.org

Alkylation, Acylation, and Related Functionalizations

This compound, as a secondary enamine, serves as a potent carbon nucleophile. The nitrogen atom's lone pair of electrons delocalizes into the carbon-carbon double bond, increasing the electron density at the β-carbon (the C-2 position of the cyclohexene (B86901) ring). This enhanced nucleophilicity allows the enamine to react with a variety of electrophiles, primarily through alkylation and acylation reactions. makingmolecules.com

Acylation: Similarly, this compound undergoes acylation when treated with acylating agents like acid chlorides or acid anhydrides. libretexts.orglibretexts.org The reaction mechanism mirrors that of alkylation, where the nucleophilic β-carbon attacks the electrophilic carbonyl carbon of the acylating agent. This addition forms an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields a β-dicarbonyl compound, specifically a 2-acylcyclohexanone. This reaction is a powerful method for constructing 1,3-dicarbonyl systems. msu.edu

The general reactivity of enamines in these functionalizations makes them valuable intermediates in organic synthesis, providing an alternative to enolate chemistry, often with milder reaction conditions. makingmolecules.comyoutube.com

Table 1: Representative Functionalization Reactions of this compound This table illustrates the expected products from typical functionalization reactions based on established enamine reactivity.

| Electrophile | Reagent Example | Intermediate | Final Product (after hydrolysis) |

| Alkyl Halide | Methyl Iodide (CH₃I) | 2-Methyl-N-ethyl-1-cyclohex-1-en-1-iminium iodide | 2-Methylcyclohexan-1-one |

| Acyl Halide | Acetyl Chloride (CH₃COCl) | 1-(1-(acetyl)-2-(ethylimino)cyclohexyl)ethan-1-one chloride | 2-Acetylcyclohexan-1-one |

| Michael Acceptor | Acrylonitrile (H₂C=CHCN) | 3-(2-(ethylimino)cyclohexyl)propanenitrile | 3-(2-oxocyclohexyl)propanenitrile |

Elucidation of Reaction Mechanisms

Understanding the precise mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. This involves a combination of kinetic studies, identification of intermediates, and computational analysis of transition states.

Kinetic Studies and Deuterium (B1214612) Kinetic Isotope Effects

Kinetic studies provide quantitative data on reaction rates, while the deuterium kinetic isotope effect (KIE) is a powerful tool for probing the rate-determining step of a reaction. libretexts.org The KIE compares the rate of a reaction using a compound with hydrogen atoms at a specific position (kH) to the rate of the same reaction with deuterium atoms at that position (kD). wikipedia.org

In the context of this compound reactions, a primary KIE (kH/kD > 1) would be expected if the C-H bond at the β-carbon (C-2) or the α'-carbon (C-6) is cleaved during the rate-determining step. libretexts.org For example, in a base-catalyzed elimination reaction from an iminium ion intermediate, breaking the C-H bond would be involved in the slow step, leading to a significant primary KIE.

A secondary KIE is observed when the bond to the isotope is not broken in the rate-determining step. wikipedia.org For instance, during the alkylation of this compound, the hybridization of the β-carbon changes from sp² to sp³. This change in hybridization would result in a small inverse secondary KIE (kH/kD < 1, typically 0.8-0.9). wikipedia.org Conversely, the formation of an enamine from an iminium ion involves a change from sp³ to sp², which would produce a small normal secondary KIE (kH/kD > 1, typically 1.1-1.2). wikipedia.org

Solvent isotope effects, where the reaction is run in D₂O instead of H₂O, can also provide insight into the involvement of proton transfers in the mechanism. nih.gov

Table 2: Expected Kinetic Isotope Effects (KIE) in Reactions of this compound This table presents theoretical KIE values for key mechanistic steps based on established principles.

| Reaction Step | Position of Isotope Label (D) | Type of KIE | Expected kH/kD Value | Mechanistic Implication |

| Alkylation (C-C bond formation) | β-Carbon (C-2) | Secondary | ~0.9 | Change in hybridization from sp² to sp³ in the rate-determining step. wikipedia.org |

| Iminium Ion Deprotonation | β-Carbon (C-2) | Primary | > 2 | C-H bond cleavage is part of the rate-determining step. libretexts.org |

| Hydrolysis of Iminium Ion | Solvent (H₂O vs D₂O) | Solvent | > 1 | Proton transfer from solvent is involved in the rate-determining step. nih.gov |

Identification and Characterization of Reactive Intermediates

The reactivity of this compound is dictated by the transient species formed during a reaction. The primary reactive intermediates are the enamine itself, the iminium ion, and in some cases, enolates. acs.org

Enamine: As the starting material, this compound is the key nucleophilic intermediate. Its stability and reactivity are modulated by the electron-donating ethyl group on the nitrogen. makingmolecules.com

Iminium Ion: This intermediate is formed upon the reaction of the enamine with an electrophile (like an alkyl halide) or a proton. makingmolecules.comacs.org The iminium ion contains a positively charged, sp²-hybridized nitrogen atom double-bonded to a carbon. It is a powerful electrophile and is the key intermediate that undergoes hydrolysis to form the final ketone product. The structure can be represented as [C₆H₉(R)=N⁺(Et)H]X⁻, where R is the added alkyl or acyl group.

Carbinolamine: In the formation of the enamine from cyclohexanone and ethylamine (or the reverse hydrolysis), a tetrahedral intermediate known as a carbinolamine (an amino alcohol) is formed. msu.edu This species is typically unstable and readily eliminates water to form the iminium ion, which then deprotonates to the enamine. youtube.com

These intermediates are often too short-lived to be isolated but can be detected and characterized using spectroscopic methods such as NMR or trapped through chemical means.

Transition State Analysis and Reaction Coordinate Studies

Transition state analysis, often performed using computational chemistry methods like Density Functional Theory (DFT), provides a detailed picture of the highest-energy point along the reaction coordinate. nih.gov These studies are essential for understanding reactivity, regioselectivity, and stereoselectivity.

For reactions of this compound, such as an aldol-type addition to an aldehyde, the transition state involves the approach of the enamine's nucleophilic β-carbon to the aldehyde's electrophilic carbonyl carbon. Unlike reactions with primary enamines which can form closed, hydrogen-bonded chair-like transition states, secondary enamines like this compound are expected to react through more open transition states. acs.orgnih.gov

In these open transition states, an external acid catalyst (which could be the conjugate acid of the amine) may be involved in activating the aldehyde by protonating its carbonyl oxygen. acs.org Computational models can calculate the activation energies for different possible pathways and geometries, explaining, for example, why a particular stereoisomer is the major product. nih.gov These models help visualize the noncovalent interactions, such as hydrogen bonding or steric hindrance, that stabilize or destabilize the transition state assembly and ultimately govern the reaction's outcome. acs.org

Lack of Specific Research Data on this compound in Stereochemical Control

Despite a comprehensive search of scientific literature and chemical databases, there is a notable absence of specific research findings concerning the stereochemical control in reactions involving This compound . Consequently, the detailed analysis requested for enantioselective transformations, diastereoselective induction, atroposelectivity, and the design of chiral catalysts specifically for this compound cannot be provided.

Similarly, while diastereoselective reactions of enamines are a cornerstone of organic synthesis, allowing for the controlled formation of multiple stereocenters, specific examples and detailed studies involving this compound are not present in the reviewed literature. The stereochemical outcome of such reactions is typically influenced by the structure of the enamine, the electrophile, and the reaction conditions.

Atroposelectivity, the control of stereochemistry arising from restricted rotation around a single bond, is a more specialized area of stereochemistry. While relevant in certain classes of molecules, there is no indication in the available literature that this compound or its derivatives have been investigated in the context of atroposelective synthesis.

Finally, the design and implementation of chiral catalysts for enamine reactions is a mature field of research. Numerous catalysts, including those based on proline and its derivatives, as well as various chiral secondary amines, have been developed to achieve high levels of enantioselectivity. However, studies detailing the design of catalysts specifically tailored for or tested with this compound are absent from the scientific record.

Advanced Spectroscopic Characterization for Research on N Ethylcyclohex 1 En 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of N-Ethylcyclohex-1-en-1-amine in solution. One-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provide unambiguous assignment of proton and carbon signals, offering insights into the molecule's connectivity and stereochemistry.

Based on established chemical shift data for similar structural motifs like ethyl groups, cyclohexene (B86901) rings, and enamines, a predicted ¹H and ¹³C NMR data table for this compound is presented below. docbrown.infodocbrown.infochemicalbook.com The enamine structure, with its C=C double bond and adjacent nitrogen atom, significantly influences the chemical shifts of nearby nuclei. The vinylic proton (H-2) is expected to appear downfield, and the sp² carbons of the double bond (C-1 and C-2) will have characteristic shifts, with C-1 being more deshielded due to the direct attachment of the electronegative nitrogen atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | - | ~140-145 |

| 2 | ~4.5-5.0 (t) | ~95-100 |

| 3 | ~1.9-2.1 (m) | ~25-30 |

| 4 | ~1.5-1.7 (m) | ~22-26 |

| 5 | ~1.5-1.7 (m) | ~22-26 |

| 6 | ~1.9-2.1 (m) | ~28-33 |

| N-H | ~3.5-4.5 (br s) | - |

| 1' | ~2.8-3.0 (q) | ~40-45 |

Two-dimensional (2D) NMR techniques are indispensable for confirming the atomic connectivity and spatial relationships within this compound.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between the vinylic proton (H-2) and the adjacent allylic protons (H-3), as well as between the protons of the ethyl group (H-1' and H-2'). It would also map the spin systems within the cyclohexene ring, confirming the sequence of methylene (B1212753) groups. youtube.comyoutube.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (¹J-coupling). sdsu.eduyoutube.com An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal, for instance, confirming the assignment of the vinylic C-2 and H-2 pair.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's conformation and stereochemistry. For this compound, NOESY could reveal through-space interactions between the N-ethyl group protons and protons on the cyclohexene ring, helping to define the preferred orientation of the ethylamino substituent relative to the ring.

This compound possesses several bonds with rotational flexibility and can undergo conformational exchange, making Variable Temperature (VT) NMR a valuable tool for studying its dynamic behavior. st-andrews.ac.uknih.gov

One key dynamic process is the restricted rotation around the C1-N bond. Due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the π-system of the double bond, the rotation around this bond can be slow on the NMR timescale at room temperature. st-andrews.ac.uk VT-NMR experiments can be used to determine the energy barrier for this rotation. At low temperatures, the rotation would be slow, potentially leading to the observation of distinct signals for different rotamers. As the temperature increases, the rate of rotation increases, causing these signals to broaden, coalesce, and finally sharpen into a single time-averaged signal at high temperatures. acs.org

Additionally, the cyclohexene ring itself is not planar and undergoes rapid conformational inversion (ring flipping) at room temperature. VT-NMR can be used to slow down this process, potentially allowing for the observation and characterization of individual ring conformers at low temperatures.

Isotopic labeling involves the selective replacement of certain atoms (like ¹H, ¹²C, or ¹⁴N) with their NMR-active isotopes (like ²H, ¹³C, or ¹⁵N) to aid in spectral analysis. wikipedia.orgsigmaaldrich.com This technique can be applied to this compound to overcome specific challenges.

Deuterium (B1214612) (²H) Labeling: Replacing the N-H proton with deuterium (by exchange with D₂O, for example) would cause its signal to disappear from the ¹H NMR spectrum, confirming its assignment. This can also be used to study the kinetics of hydrogen exchange and determine the acidity of the N-H proton. researchgate.net

¹³C Labeling: If spectral overlap occurs in the ¹³C NMR spectrum, selective ¹³C labeling of the ethyl group or specific positions in the ring during synthesis can help in making unambiguous assignments. nih.govnih.gov

¹⁵N Labeling: Synthesizing the molecule with ¹⁵N allows for direct detection of the nitrogen nucleus via ¹⁵N NMR or through heteronuclear correlation experiments like ¹H-¹⁵N HMBC. This provides direct information about the electronic environment of the nitrogen atom and can be used to measure coupling constants (e.g., ¹J(¹⁵N-¹H)), which give insights into hybridization and bonding. nih.gov

Vibrational Spectroscopy (FTIR and Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups and bonding within this compound by probing its molecular vibrations. researchgate.netresearchgate.net The key functional groups—the secondary amine (N-H), the carbon-carbon double bond (C=C), and the carbon-nitrogen bond (C-N)—give rise to characteristic absorption bands.

N-H Vibrations: As a secondary amine, a single, relatively weak N-H stretching vibration is expected in the region of 3300-3350 cm⁻¹. orgchemboulder.comyoutube.com An N-H bending (scissoring) vibration may also be observed, though it is often weak in aliphatic secondary amines. youtube.com

C=C Stretching: The C=C double bond of the enamine system gives rise to a characteristic stretching vibration. Due to conjugation with the nitrogen lone pair, this band is typically found in the range of 1620-1680 cm⁻¹ and is often strong in the Raman spectrum. nih.gov

C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines is typically observed in the 1020-1250 cm⁻¹ region. orgchemboulder.com

C-H Vibrations: The spectrum will also be populated by various C-H stretching and bending vibrations. sp² C-H stretching from the vinylic proton occurs just above 3000 cm⁻¹, while sp³ C-H stretching from the ethyl group and cyclohexene ring appears just below 3000 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3350 | Weak to Medium |

| C-H Stretch (sp²) | Vinylic C-H | 3000 - 3100 | Medium |

| C-H Stretch (sp³) | Alkyl C-H | 2850 - 3000 | Strong |

| C=C Stretch | Enamine | 1620 - 1680 | Medium to Strong |

| N-H Bend | Secondary Amine | ~1500 - 1580 | Weak / Often not observed |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure Elucidation

Electronic Absorption Spectroscopy (UV-Vis) is used to investigate the electronic structure of molecules by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. libretexts.org

For this compound, the key chromophore is the enamine system, where the nitrogen lone pair is conjugated with the C=C double bond. This conjugation is critical to its electronic spectrum. Simple, non-conjugated amines typically exhibit n→σ* transitions that absorb at wavelengths below 200 nm. upenn.eduyoutube.com Similarly, isolated alkenes show a π→π* transition around 170-180 nm. youtube.com

In the enamine system of this compound, the delocalization of the nitrogen's non-bonding (n) electrons into the π-system of the double bond creates a new set of molecular orbitals. This has two important consequences: the energy of the highest occupied molecular orbital (HOMO) is raised, and the energy of the lowest unoccupied molecular orbital (LUMO) is lowered. The result is a smaller HOMO-LUMO gap compared to the parent unconjugated systems. This leads to a π→π* transition that is shifted to a longer wavelength (a bathochromic shift), typically appearing in the 220-280 nm range, which is readily observable with standard UV-Vis spectrophotometers. researchgate.net A weaker n→π* transition may also be present.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λ_max (nm) |

|---|---|---|

| π → π* | Enamine (N-C=C) | ~220 - 280 |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental formula of a compound and for deducing its structure by analyzing its fragmentation patterns upon ionization.

For this compound (C₈H₁₅N, Molecular Weight: 125.21 g/mol ), the molecular ion peak (M⁺˙) at m/z 125 would be expected. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent for this molecule. whitman.edu

The fragmentation of cyclic amines and enamines is governed by several key pathways:

α-Cleavage: This is a dominant fragmentation pathway for amines. Cleavage of a bond adjacent (alpha) to the nitrogen atom can occur. For this compound, this could involve the loss of a methyl radical (•CH₃) from the ethyl group, leading to a fragment at m/z 110. A more significant α-cleavage would be the breaking of the C1-C6 or C1-C2 bonds within the ring, although the double bond influences this process. whitman.eduwhitman.edu

Loss of Hydrogen: A peak at M-1 (m/z 124) is common for cyclic amines, resulting from the loss of a hydrogen atom from a carbon alpha to the nitrogen. youtube.com

Retro-Diels-Alder Reaction: Cyclic alkenes can undergo a characteristic retro-Diels-Alder fragmentation. For the cyclohexene ring system, this could lead to the cleavage of the ring into a diene and a dienophile fragment. whitman.edu

Loss of the Ethyl Group: Cleavage of the N-C(ethyl) bond could result in the loss of an ethyl radical (•C₂H₅), producing a fragment at m/z 96.

Table 4: Predicted Major Mass Spectral Fragments for this compound

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 125 | [C₈H₁₅N]⁺˙ | Molecular Ion (M⁺˙) |

| 124 | [C₈H₁₄N]⁺ | Loss of H• (M-1) |

| 110 | [C₇H₁₂N]⁺ | α-cleavage: Loss of •CH₃ from ethyl group |

| 96 | [C₆H₈N]⁺ | Loss of •C₂H₅ |

In Situ and Operando Spectroscopic Techniques for Reaction Monitoring

The dynamic nature of chemical reactions, involving transient intermediates and competing pathways, necessitates advanced analytical techniques for real-time monitoring. For the synthesis and subsequent reactions of this compound, in situ and operando spectroscopic methods are indispensable tools for elucidating reaction mechanisms, determining kinetics, and optimizing process conditions. These techniques allow for the direct observation of species within the reaction vessel as the transformation occurs, providing a continuous stream of data without the need for sample extraction.

The formation of this compound from the condensation of cyclohexanone (B45756) and ethylamine (B1201723) is a representative reaction that can be effectively monitored using such techniques. The reaction proceeds through the initial formation of a hemiaminal intermediate, which then dehydrates to form an imine. This imine, N-ethylidenecyclohexanamine, subsequently tautomerizes to the more stable enamine, this compound. Each of these steps involves distinct changes in chemical bonding and molecular structure, which can be tracked by various spectroscopic methods.

In Situ Fourier Transform Infrared (FT-IR) Spectroscopy:

In situ FT-IR spectroscopy is a powerful technique for monitoring the progress of the reaction between cyclohexanone and ethylamine. By immersing an attenuated total reflectance (ATR) probe into the reaction mixture, spectra can be continuously recorded. The key to this analysis is the monitoring of characteristic vibrational bands of the reactants, intermediates, and products.

The reaction can be followed by observing the disappearance of the strong carbonyl (C=O) stretching band of cyclohexanone, typically found around 1715 cm⁻¹. Concurrently, the formation of the imine intermediate can be detected by the appearance of a C=N stretching vibration, which is expected in the 1640-1690 cm⁻¹ region. As the reaction proceeds to the final enamine product, the C=C stretching vibration of the enamine will emerge, typically in the range of 1650-1600 cm⁻¹. The overlapping nature of the imine and enamine stretching frequencies can present a challenge, requiring careful spectral deconvolution or the use of complementary techniques.

| Compound | Functional Group | Characteristic Wavenumber (cm⁻¹) | Observation During Reaction |

|---|---|---|---|

| Cyclohexanone | C=O (stretch) | ~1715 | Decreases |

| N-ethylidenecyclohexanamine (Imine Intermediate) | C=N (stretch) | 1640 - 1690 | Appears and then may decrease |

| This compound | C=C (stretch) | 1600 - 1650 | Increases |

| Ethylamine | N-H (bend) | ~1600 | Decreases/Overlaps |

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy:

Real-time NMR spectroscopy offers another powerful avenue for tracking the formation of this compound. By conducting the reaction directly within an NMR tube, ¹H and ¹³C NMR spectra can be acquired at regular intervals. This technique provides detailed structural information about the species present in the reaction mixture.

The progress of the reaction can be monitored by observing the decrease in the signal intensity of the α-protons of cyclohexanone and the protons of ethylamine. Simultaneously, new signals corresponding to the protons of the imine intermediate and the final enamine product will appear and grow over time. For instance, the vinylic proton of the enamine would be a distinct signal to monitor, typically appearing in the downfield region of the ¹H NMR spectrum. The imine-enamine tautomerism can also be directly studied by observing the relative integration of the signals for both tautomers. rsc.org

| Compound/Intermediate | Proton Environment | Expected Chemical Shift (δ, ppm) | Observation During Reaction |

|---|---|---|---|

| Cyclohexanone | α-protons to C=O | ~2.2 - 2.5 | Decreases |

| Ethylamine | -CH₂- | ~2.7 | Decreases |

| N-ethylidenecyclohexanamine (Imine Intermediate) | Protons α to C=N | ~2.5 - 2.8 | Appears and then may decrease |

| This compound | Vinylic proton (=CH-) | ~4.0 - 4.5 | Increases |

Operando Raman Spectroscopy:

Operando Raman spectroscopy is particularly well-suited for monitoring reactions in heterogeneous catalysis or in systems with significant water content, as the Raman scattering of water is weak. Similar to FT-IR, Raman spectroscopy can track the changes in vibrational modes. The C=O stretch of cyclohexanone and the C=C stretch of the enamine are both Raman active. The formation of the imine intermediate (C=N stretch) can also be monitored. Studies on similar imine synthesis have successfully used Raman spectroscopy to determine reaction kinetics by monitoring the intensity of the C=O stretching mode of the ketone reactant. iaea.orgresearchgate.net

Research Findings and Mechanistic Insights:

In situ and operando spectroscopic studies on related systems, such as the formation of other enamines and imines, have provided valuable insights. For example, research on the tautomerism of phenacylquinolines between their imine and enamine forms has utilized stopped-flow spectrophotometry to elucidate the acid- and base-catalyzed pathways. rsc.org Kinetic studies on the formation of cyclohexanone enamines with various secondary amines have been successfully carried out using gas chromatography for rate determination, revealing second-order kinetics. ysu.edu While not providing direct spectroscopic data, these studies highlight the established methodologies for investigating the kinetics of such reactions.

Computational and Theoretical Chemistry Studies on N Ethylcyclohex 1 En 1 Amine

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and energetics of enamine systems. DFT calculations, often employing functionals like B3LYP or those from the M06 suite, combined with basis sets such as 6-31G* or larger, can provide accurate predictions of molecular geometries, bond energies, and thermodynamic stabilities.

For an enamine like N-Ethylcyclohex-1-en-1-amine, DFT can be used to analyze the key C=C-N enamine moiety. The degree of p-π conjugation, which is crucial to enamine reactivity, can be quantified by examining the bond lengths and the dihedral angle between the C=C bond and the nitrogen lone pair. Shorter C-N bonds and a more planar arrangement indicate stronger conjugation and a more nucleophilic character at the β-carbon.

Furthermore, DFT is instrumental in determining the relative stabilities of different isomers and conformers. For this compound, this includes the s-trans and s-cis conformers arising from rotation around the C-N bond, as well as different conformations of the cyclohexene (B86901) ring. The calculated energy differences between these forms are critical for understanding the conformational landscape of the molecule.

A comprehensive computational study on the energetics of various enamine intermediates has provided valuable data on bond dissociation energies (BDEs) and thermodynamic stability. nih.gov While not specific to this compound, these studies indicate that enamines derived from secondary amines and ketones are generally less stable than those from simple aldehydes due to steric effects. nih.gov The stability is also influenced by the nature of the amine; for instance, enamines from pyrrolidine (B122466) are often more stable than those from piperidine. acs.org

Table 1: Representative Calculated Bond Dissociation Energies (BDEs) for Enamine-Related Radicals (kcal/mol)

| Bond | Representative BDE (kcal/mol) |

| α-C-H | 85-95 |

| β-C-H | 75-85 |

| N-H (in protonated form) | 90-100 |

| C-N | 70-80 |

Note: The data in this table is representative of typical enamines and is intended to illustrate the types of parameters that can be obtained from DFT calculations. Actual values for this compound would require specific calculations.

Ab Initio and Semi-Empirical Methods for Quantum Chemical Properties

While DFT is often the method of choice for its balance of accuracy and computational cost, ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can offer even higher accuracy for specific properties, albeit at a greater computational expense. These methods are particularly useful for benchmarking DFT results and for studying systems where electron correlation effects are especially important. For instance, MP2 calculations have been used to predict the stability of iminium ions formed from the protonation of enamines, which is a key step in their hydrolysis. nih.gov

Semi-empirical methods, such as AM1 or PM7, provide a faster, though less accurate, alternative for preliminary investigations of large systems or for exploring potential energy surfaces. These methods can be useful for initial conformational searches before refining the structures with higher-level DFT or ab initio calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscapes and dynamic behavior of molecules over time. By simulating the motion of atoms based on a force field derived from quantum mechanical calculations or experimental data, MD can reveal the accessible conformations of this compound and the transitions between them.

For this enamine, MD simulations could elucidate the flexibility of the cyclohexene ring and the rotational dynamics around the C-N bond. This is particularly important for understanding how the molecule might adapt its shape to fit into the active site of an enzyme or to react with another molecule. The simulations can also provide insights into the solvent effects on conformational preferences. The dynamic exchange of enamines has been demonstrated in organic solvents, and the equilibria can be influenced by catalysts. nih.gov

Mechanistic Modeling and Transition State Characterization

Computational chemistry is invaluable for elucidating reaction mechanisms at the molecular level. For reactions involving this compound, such as alkylations or Michael additions, DFT can be used to model the entire reaction pathway. This involves locating and characterizing the transition state (TS) structures, which are the highest energy points along the reaction coordinate.

The activation energy of a reaction, which determines its rate, can be calculated as the energy difference between the reactants and the transition state. By comparing the activation energies of different possible pathways, the most likely mechanism can be identified. For example, computational studies on the reaction of enamines with nitroalkenes have successfully characterized the transition states for the formation of cyclobutane (B1203170) intermediates. nih.govacs.org These studies often employ methods like MP2 and M06-2X to accurately predict the stereochemical outcome of the reaction. nih.govacs.org

Prediction of Spectroscopic Parameters and Reactivity Profiles

Computational methods can predict various spectroscopic parameters that can be compared with experimental data to validate the theoretical model and aid in the characterization of the molecule. Time-dependent DFT (TD-DFT) can be used to calculate the UV-Vis absorption spectrum, providing information about the electronic transitions. Calculations of nuclear magnetic resonance (NMR) chemical shifts and coupling constants are also possible and can be highly accurate, aiding in the assignment of experimental spectra.

Reactivity profiles can be predicted by analyzing various quantum chemical descriptors derived from the electronic structure. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. For an enamine, the HOMO is typically localized on the C=C-N moiety and its energy is related to the nucleophilicity of the β-carbon. A higher HOMO energy suggests greater reactivity towards electrophiles.

Other reactivity descriptors that can be calculated include the Fukui function, which indicates the most electrophilic and nucleophilic sites in the molecule, and the global electrophilicity and nucleophilicity indices. Computational studies have shown that the basicity of cyclic enamines can be stronger than their saturated amine counterparts due to p-π conjugation. nih.gov

Table 2: Calculated Reactivity Descriptors for a Model Cyclohexanone (B45756) Enamine

| Descriptor | Calculated Value | Interpretation |

| HOMO Energy | -5.5 eV | Indicates strong nucleophilic character |

| LUMO Energy | 1.2 eV | Indicates susceptibility to electrophilic attack |

| HOMO-LUMO Gap | 6.7 eV | Related to chemical stability |

| Global Nucleophilicity | 3.5 eV | Quantifies the overall nucleophilic power |

Note: These values are for a representative model system and would need to be specifically calculated for this compound.

Rational Design of New Enamine-Based Transformations

The insights gained from computational studies can be leveraged for the rational design of new chemical reactions and catalysts. By understanding the factors that control the reactivity and selectivity of enamines, it becomes possible to modify the structure of the enamine or the reaction conditions to achieve a desired outcome.

For example, by computationally screening a series of substituted enamines, one could identify candidates with enhanced nucleophilicity or stereoselectivity for a particular reaction. Theoretical models can also be used to design organocatalysts that promote specific transformations of enamines. Understanding the mechanism of enamine catalysis, which often involves the formation of enamine intermediates from the reaction of a carbonyl compound with a primary or secondary amine, is crucial in this endeavor. acs.org Theoretical studies have been instrumental in explaining the stereoselectivities of proline-catalyzed asymmetric reactions, which proceed through enamine intermediates. acs.org

Synthetic Applications and Derivatization Strategies of N Ethylcyclohex 1 En 1 Amine

Building Block for Complex Organic Synthesis

The inherent reactivity of N-Ethylcyclohex-1-en-1-amine allows it to serve as a potent C-nucleophile, participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is fundamental to its application in the synthesis of complex cyclic and polycyclic structures.

This compound is a valuable precursor for the synthesis of a diverse range of heterocyclic systems, including pyridines, pyrimidines, and quinolines. researchgate.netnih.govorganic-chemistry.org The enamine moiety can react with various electrophiles, leading to cyclization and the formation of these important heterocyclic scaffolds.

For instance, in the synthesis of substituted pyridines, this compound can undergo a cascade reaction with α,β-unsaturated carbonyl compounds. The initial Michael-type addition of the enamine to the electrophilic alkene is followed by cyclization and subsequent elimination to afford the aromatic pyridine ring. researchgate.net Similarly, reaction with 1,3-dielectrophiles can lead to the formation of six-membered heterocyclic rings.

The synthesis of pyrimidine derivatives can be achieved through a multi-component approach where this compound, or its in situ generated equivalent from cyclohexanone (B45756) and ethylamine (B1201723), reacts with a one-carbon unit (like an amidine) and an oxidizing agent. organic-chemistry.orgnih.gov This [3+2+1] annulation strategy provides a direct route to functionalized pyrimidines. organic-chemistry.org

Furthermore, quinoline synthesis can be accomplished via the reaction of this compound with ynones. This transformation likely proceeds through a Michael addition followed by an intramolecular cyclization and aromatization sequence to yield the quinoline core. nih.gov

Table 1: Examples of Heterocyclic Synthesis Utilizing Enamine Reactivity

| Heterocycle | Reaction Type | Electrophile/Reagents | General Product |

| Pyridine | Cascade Reaction | α,β-Unsaturated Carbonyl | Substituted Pyridine |

| Pyrimidine | [3+2+1] Annulation | Amidine, C1 source | Functionalized Pyrimidine |

| Quinoline | Michael Addition-Cyclization | Ynone | Substituted Quinoline |

The dienamine character of this compound makes it a suitable component in cycloaddition reactions, particularly the Diels-Alder reaction, for the construction of polycyclic and fused ring systems. wikipedia.orgmasterorganicchemistry.comua.es As an electron-rich diene, it readily reacts with electron-deficient dienophiles to form cyclohexene-fused adducts. wikipedia.orgua.es Subsequent hydrolysis of the resulting enamine adduct reveals a ketone functionality, providing a versatile handle for further transformations.

These Diels-Alder reactions can be either intermolecular or intramolecular, offering pathways to a wide array of complex polycyclic frameworks. ua.es The regioselectivity and stereoselectivity of these reactions are often predictable, making them powerful tools in total synthesis. wikipedia.org

Beyond cycloadditions, tandem reactions involving this compound can also lead to the formation of fused ring systems. For example, a sequence initiated by a Michael addition can be followed by an intramolecular aldol (B89426) condensation or a similar cyclization to generate bicyclic or even more complex polycyclic structures. nih.gov

Table 2: Diels-Alder Reactions with this compound for Polycyclic Synthesis

| Dienophile | Reaction Conditions | Product Type |

| Maleic Anhydride | Thermal | Fused Bicyclic Anhydride Precursor |

| Acrylonitrile | Lewis Acid Catalysis | Fused Cyclohexene (B86901) with Cyano Group |

| Dimethyl Acetylenedicarboxylate | Thermal | Fused Cyclohexadiene Precursor |

Role as a Precursor to Advanced Intermediates

This compound serves as a synthetic equivalent of the cyclohexanone enolate but with enhanced reactivity and selectivity, making it an excellent precursor for advanced synthetic intermediates. chemistrysteps.comlibretexts.orgwikipedia.org The well-known Stork enamine synthesis provides a classic example of its utility in forming α-alkylated and α-acylated cyclohexanone derivatives. chemistrysteps.comlibretexts.orgyoutube.com

The reaction of this compound with alkyl halides, such as propyl iodide, proceeds via an SN2 mechanism to form a new carbon-carbon bond at the α-position. youtube.comyoutube.com Subsequent hydrolysis of the intermediate iminium salt furnishes the corresponding α-alkylated cyclohexanone. chemistrysteps.comyoutube.com This method avoids the use of strong bases typically required for enolate formation and can minimize side reactions like polyalkylation. chemistrysteps.com

Similarly, acylation with acid chlorides or anhydrides yields 1,3-dicarbonyl compounds after hydrolysis. These compounds are themselves versatile intermediates in a wide range of synthetic transformations, including the synthesis of heterocycles and other complex molecules.

The Michael addition of this compound to α,β-unsaturated carbonyl compounds is another powerful method for generating advanced intermediates. libretexts.orgwikipedia.org This conjugate addition leads to the formation of 1,5-dicarbonyl compounds upon hydrolysis, which can then be used in subsequent intramolecular cyclizations to form new rings. libretexts.org

Development of Analogues with Tuned Reactivity

The reactivity of this compound can be finely tuned by modifying its structure, specifically by altering the substituents on the nitrogen atom. Both steric and electronic effects of the N-substituent play a crucial role in modulating the enamine's nucleophilicity and the stereochemical outcome of its reactions. wikipedia.orgscripps.edu

Steric Effects: Increasing the steric bulk of the N-alkyl group can influence the regioselectivity of enamine formation from unsymmetrical ketones and can also impact the facial selectivity of electrophilic attack on the enamine. For instance, replacing the ethyl group with a more sterically demanding group like isopropyl or tert-butyl can hinder the approach of an electrophile from one face of the double bond, potentially leading to higher diastereoselectivity in alkylation reactions.

Electronic Effects: The electronic properties of the N-substituent also have a significant impact on reactivity. Electron-withdrawing groups on the nitrogen atom decrease the electron-donating ability of the nitrogen lone pair into the double bond, thereby reducing the enamine's nucleophilicity. scripps.edu Conversely, electron-donating groups enhance nucleophilicity. This principle can be used to create a spectrum of enamine analogues with a range of reactivities, allowing for the selection of the optimal reagent for a specific synthetic transformation. For example, replacing the N-ethyl group with an N-aryl group would be expected to decrease the nucleophilicity of the enamine due to the delocalization of the nitrogen lone pair into the aromatic ring.

Table 3: Predicted Effects of N-Substituent Modification on Enamine Reactivity

| N-Substituent | Predicted Effect on Nucleophilicity | Rationale |

| N-Methyl | Similar to N-Ethyl | Minor change in electronics and sterics |

| N-Isopropyl | Slightly Decreased | Increased steric hindrance |

| N-tert-Butyl | Significantly Decreased | Major steric hindrance |

| N-Benzyl | Similar to N-Ethyl | Primarily steric influence |

| N-Phenyl | Significantly Decreased | Electronic withdrawal by the aryl group |

Integration into Cascade and Multi-Component Reactions

The reactivity profile of this compound makes it an ideal component for cascade and multi-component reactions (MCRs), which are highly efficient processes that allow for the construction of complex molecules in a single operation. acs.orgnih.gov

In the context of MCRs, this compound can be generated in situ from cyclohexanone and ethylamine. The resulting iminium ion or the enamine itself can then participate in reactions like the Ugi or Passerini reactions. wikipedia.orgwikipedia.orgnih.govorganic-chemistry.orgnih.govnih.govresearchgate.net

The Ugi reaction , a four-component reaction, typically involves a ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgnih.govnih.gov By using cyclohexanone and ethylamine as the ketone and amine components, a complex acyclic structure can be rapidly assembled. wikipedia.org The initial formation of the imine (or enamine) is a key step in the reaction mechanism. wikipedia.orgnih.gov

The Passerini reaction , a three-component reaction of a carbonyl compound, a carboxylic acid, and an isocyanide, yields an α-acyloxy amide. wikipedia.orgnih.govorganic-chemistry.orgresearchgate.net While this reaction does not directly involve an amine, the principles of carbonyl activation are related, and the resulting products can be seen as complementary to those from the Ugi reaction.

Furthermore, this compound can be employed in cascade reactions that are initiated by its nucleophilic attack on an electrophile, followed by one or more intramolecular transformations. researchgate.netacs.org For example, a Michael addition could be followed by an intramolecular cyclization and condensation to rapidly build molecular complexity. These one-pot procedures are highly desirable in modern organic synthesis due to their atom economy and operational simplicity.

Future Perspectives and Emerging Research Avenues for N Ethylcyclohex 1 En 1 Amine Research

Exploration of Novel Reaction Manifolds

While enamines are well-established intermediates in organic synthesis, the full scope of their reactivity is still being uncovered. Future research will likely focus on expanding the types of reactions in which N-Ethylcyclohex-1-en-1-amine can participate. This includes the development of entirely new transformations that leverage the unique electronic and steric properties of this enamine. numberanalytics.com

Key areas of exploration may include:

Novel Cycloaddition Reactions: Investigating the participation of this compound in higher-order or unconventional cycloaddition reactions to construct complex polycyclic frameworks.

C-H Functionalization: Developing methods for the direct functionalization of the C-H bonds within the this compound scaffold, offering more atom-economical synthetic routes.

Multi-component Reactions: Designing new multi-component reactions where this compound acts as a key building block, allowing for the rapid assembly of molecular complexity from simple starting materials.

Development of Highly Selective and Efficient Catalytic Systems

The synthesis and application of this compound are intrinsically linked to catalysis. Future efforts will be directed towards the discovery and optimization of catalytic systems that offer superior selectivity (chemo-, regio-, diastereo-, and enantio-), higher efficiency with lower catalyst loadings, and broader substrate scope. numberanalytics.comorganic-chemistry.org

Priorities in this area include:

Organocatalysis: Designing novel chiral amines and Brønsted acids as organocatalysts for the asymmetric synthesis and transformation of this compound. mdpi.com This includes bifunctional catalysts that can activate both the enamine and the reaction partner. mdpi.com

Metal Catalysis: Exploring the use of earth-abundant and non-toxic metal catalysts to promote reactions involving this compound, moving away from precious metal-based systems.

Biocatalysis: Engineering enzymes, such as toluene (B28343) dioxygenase (TDO), to catalyze the synthesis or transformation of this compound and its derivatives with high enantioselectivity. qub.ac.uk

Kinetic studies will remain crucial in this endeavor, as a deep understanding of reaction mechanisms, including the identification of rate-determining steps, is essential for the rational design of more efficient catalysts. organic-chemistry.orgsonar.ch For instance, understanding that enamine formation is often not the rate-limiting step allows for the optimization of other parts of the catalytic cycle. organic-chemistry.org

Integration with Automated Synthesis and High-Throughput Experimentation

The fields of automated synthesis and high-throughput experimentation (HTE) are set to revolutionize chemical research. bohrium.com Integrating the synthesis and reaction screening of this compound with these technologies will accelerate the discovery of new reactions and optimal reaction conditions. bohrium.comnih.govenamine.de

Future research in this domain will likely involve:

Flow Chemistry: Developing continuous flow processes for the synthesis of this compound, which can offer improved safety, scalability, and product consistency.

Robotic Synthesis Platforms: Utilizing automated platforms for the rapid setup, execution, and analysis of numerous reactions involving this compound under a wide array of conditions.